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Compound of Interest

Compound Name: 3-Benzoyl-5-hydroxyflavone

Cat. No.: B15472913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Benzoyl-5-hydroxyflavone, a synthetic flavonoid derivative. The information detailed herein is

essential for the structural confirmation, purity assessment, and further investigation of this

compound in research and development settings. This document collates available data on its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,

alongside the experimental protocols for data acquisition.

Spectroscopic Data
The structural integrity of 3-Benzoyl-5-hydroxyflavone is established through a combination

of spectroscopic techniques. While a complete dataset comprising ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for this specific molecule is not available in a single source, this guide

compiles the verified data and provides context from closely related analogs where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data:

The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule. The reported ¹H NMR data for 3-Benzoyl-5-
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hydroxyflavone is presented in Table 1.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.5 (s, 1H) singlet 5-OH

8.20-7.20 (m, 13H) multiplet Aromatic-H

¹³C NMR Data:

As of the latest literature search, specific ¹³C NMR data for 3-Benzoyl-5-hydroxyflavone has

not been reported. However, based on the known chemical shifts for the parent 5-

hydroxyflavone structure and related benzoylated flavonoids, theoretical predictions and

comparative analysis with similar structures can provide estimated chemical shifts.

Note: The absence of reported ¹³C NMR data highlights a gap in the complete spectroscopic

characterization of this molecule and presents an opportunity for further research.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Specific experimental IR data for 3-Benzoyl-5-hydroxyflavone is not currently available in the

reviewed literature. However, the expected characteristic absorption bands can be predicted

based on its chemical structure, which includes hydroxyl, carbonyl, and aromatic functionalities.

Expected IR Absorption Bands:
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Wavenumber (cm⁻¹) Functional Group

~3400 O-H (hydroxyl) stretching

~1650 C=O (flavone C4-carbonyl) stretching

~1610 C=O (benzoyl carbonyl) stretching

1600-1450 C=C (aromatic) stretching

~1250 C-O (ether) stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The electron impact mass

spectrum of 3-Benzoyl-5-hydroxyflavone has been reported.

Mass Spectrometry Data:

m/z Relative Intensity (%) Proposed Fragment

342 100 [M]⁺

324 15 [M - H₂O]⁺

237 80 [M - C₆H₅CO]⁺

105 95 [C₆H₅CO]⁺

77 60 [C₆H₅]⁺

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented.

Synthesis of 3-Benzoyl-5-hydroxyflavone
The synthesis of 3-Benzoyl-5-hydroxyflavone is achieved through the acylation of 5-

hydroxyflavone. A typical procedure involves the following steps:
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Preparation of the starting material: 5-hydroxyflavone is dissolved in a suitable aprotic

solvent, such as dry pyridine.

Acylation: Benzoyl chloride is added dropwise to the solution of 5-hydroxyflavone at room

temperature with constant stirring.

Reaction monitoring: The progress of the reaction is monitored by thin-layer chromatography

(TLC).

Work-up: Upon completion, the reaction mixture is poured into ice-cold dilute hydrochloric

acid to precipitate the product.

Purification: The crude product is filtered, washed with water, and purified by recrystallization

from a suitable solvent, such as ethanol, to yield pure 3-Benzoyl-5-hydroxyflavone.

NMR Spectroscopy
For the acquisition of NMR spectra of flavonoid compounds, the following general protocol is

typically followed:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400

MHz or higher).

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.

Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the

spectrum. Attached Proton Test (APT) or Distortionless Enhancement by Polarization

Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃

groups.

Infrared (IR) Spectroscopy
A standard procedure for obtaining the IR spectrum of a solid flavonoid sample is as follows:
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Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder

in an agate mortar.

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and

the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum of 3-Benzoyl-5-hydroxyflavone was obtained using the following method:

Ionization Method: Electron Impact (EI) ionization was used.

Instrumentation: The analysis was performed on a double-focusing mass spectrometer.

Sample Introduction: The sample was introduced via a direct insertion probe.

Data Analysis: The resulting mass spectrum shows the molecular ion peak and various

fragment ions, which are analyzed to confirm the structure.

Workflow and Logical Relationships
The process of spectroscopic analysis for a compound like 3-Benzoyl-5-hydroxyflavone
follows a logical workflow to ensure accurate structural elucidation and characterization.
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Caption: Workflow for the Synthesis and Spectroscopic Characterization of 3-Benzoyl-5-
hydroxyflavone.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3-Benzoyl-
5-hydroxyflavone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15472913#3-benzoyl-5-hydroxyflavone-
spectroscopic-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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